molecular formula C17H26N2O2 B5573518 2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide

2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide

Cat. No.: B5573518
M. Wt: 290.4 g/mol
InChI Key: OPBKVDXGBBXVTD-UHFFFAOYSA-N
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Description

2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.199428076 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antisecretory Activity in Gastric Acid Secretion

Compounds structurally similar to 2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide have been investigated for their potential antisecretory activity. A study by Ueda et al. (1991) found that related compounds showed significant activity against histamine-induced gastric acid secretion in rats. These findings suggest potential therapeutic applications in treating conditions related to excessive gastric acid secretion (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).

Inhibition of Membrane-bound Phospholipase A2

A series of compounds, including those similar to this compound, were prepared and evaluated as inhibitors of membrane-bound phospholipase A2. Oinuma et al. (1991) discovered that certain N-(phenylalkyl)piperidine derivatives were potent inhibitors, demonstrating significant reductions in myocardial infarction size in rats. This finding suggests a potential role in cardiovascular therapeutic research (Oinuma, Takamura, Hasegawa, Nomoto, Naitoh, Daiku, Hamano, Kakisawa, & Minami, 1991).

Potential Anticancer Applications

Research has explored the potential applications of similar compounds in cancer therapy. Wu et al. (2006) studied the pharmacokinetics and metabolism of a related compound in rats, highlighting its low clearance and moderate distribution, which could be indicative of its potential as a therapeutic agent in androgen-dependent diseases (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).

Synthesis and Biological Evaluation of Related Compounds

A study by Yamali et al. (2016) on phenolic bis Mannich bases, which are structurally similar, evaluated their cytotoxic and enzyme inhibitory effects. This research is crucial for developing new anticancer drugs and better enzyme inhibitors (Yamali, Gul, Sakagami, & Supuran, 2016).

Neuroprotective Applications

Compounds structurally related to this compound have also been studied for their neuroprotective properties. Chenard et al. (1995) identified a potent NMDA antagonist with potential as a neuroprotective agent, indicating possible applications in treating neurological disorders (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995).

Properties

IUPAC Name

2-phenoxy-N-(3-piperidin-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-15(21-16-9-4-2-5-10-16)17(20)18-11-8-14-19-12-6-3-7-13-19/h2,4-5,9-10,15H,3,6-8,11-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBKVDXGBBXVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1CCCCC1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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